

# Canagliflozin's Impact on Gene Expression in Cellular Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of **canagliflozin**, a sodium-glucose cotransporter 2 (SGLT2) inhibitor, on gene expression across various cell lines. This document summarizes key quantitative data, details experimental methodologies from pivotal studies, and visualizes the underlying molecular pathways. The information presented is intended to support further research into the therapeutic applications of **canagliflozin**, particularly in oncology and cardiovascular disease.

# Quantitative Analysis of Gene Expression Changes

**Canagliflozin** has been shown to induce significant changes in the expression of genes involved in critical cellular processes, including cell cycle regulation, metabolism, and inflammation. The following tables summarize the quantitative data from studies on different cell lines.

#### **Cancer Cell Lines**

**Prostate Cancer Cells** 

Treatment of prostate cancer cell lines with **canagliflozin** has been shown to alter the expression of genes involved in cell cycle progression and survival pathways.



| Cell Line | Gene                           | Regulation    | Fold Change <i>l</i> Percentage Change      | Experimental<br>Method |
|-----------|--------------------------------|---------------|---------------------------------------------|------------------------|
| PC3       | Multiple                       | Downregulated | 929 genes<br>significantly<br>downregulated | RNA-seq                |
| PC3       | Multiple                       | Upregulated   | 1324 genes<br>significantly<br>upregulated  | RNA-seq                |
| PC3       | p27kip1                        | Upregulated   | Not specified                               | Immunoblotting         |
| PC3       | p21cip1                        | Upregulated   | Not specified                               | Immunoblotting         |
| 22RV1     | Multiple (in irradiated cells) | Downregulated | -                                           | RNA-seq                |
| 22RV1     | Multiple (in irradiated cells) | Upregulated   | -                                           | RNA-seq                |
| DU-145    | SGLT2                          | Downregulated | Concentration-<br>dependent<br>decrease     | qPCR                   |
| DU-145    | Bcl-2                          | Downregulated | Concentration-<br>dependent<br>decrease     | qPCR                   |
| DU-145    | VEGF                           | Downregulated | Concentration-<br>dependent<br>decrease     | qPCR                   |
| C4-2B     | Androgen<br>Receptor (AR)      | Downregulated | Not specified                               | Western Blot           |

Hepatocellular Carcinoma (HCC) Cells

In liver cancer cells, **canagliflozin** affects genes related to metabolic pathways and cell proliferation.



| Cell Line   | Gene / Protein                        | Regulation    | Quantitative<br>Change                                                 | Experimental<br>Method   |
|-------------|---------------------------------------|---------------|------------------------------------------------------------------------|--------------------------|
| HepG2       | CCND1 (Cyclin<br>D1)                  | Downregulated | Significant reduction                                                  | qRT-PCR,<br>Western Blot |
| HepG2       | cdk4                                  | Downregulated | Significant reduction                                                  | Western Blot             |
| HepG2       | Cleaved caspase                       | Upregulated   | Augmented expression                                                   | Western Blot             |
| Huh7, HepG2 | SGLT2                                 | -             | Detected                                                               | RT-PCR,<br>Western Blot  |
| Huh7, HepG2 | p-ERK                                 | Downregulated | Inhibited<br>phosphorylation                                           | Western Blot             |
| Huh7, HepG2 | p-p38                                 | Downregulated | Inhibited<br>phosphorylation                                           | Western Blot             |
| Huh7, HepG2 | p-AKT                                 | Downregulated | Inhibited<br>phosphorylation                                           | Western Blot             |
| -           | ATP synthase F1<br>subunit alpha      | Downregulated | CON 297.28±20.63 vs. CANA 251.83±22.83 fmol/10 µg protein              | iMPAQT                   |
| -           | Nucleoside<br>diphosphate<br>kinase 1 | Downregulated | CON<br>110.30±11.37 vs.<br>CANA<br>89.14±8.39<br>fmol/10 µg<br>protein | iMPAQT                   |

Cholangiocarcinoma (CCA) Cells







Studies on cholangiocarcinoma cells reveal concentration-dependent effects of **canagliflozin** on cell cycle and metabolic pathway genes.



| Cell Line | Gene                 | Regulation    | Nature of<br>Change                     | Experimental<br>Method |
|-----------|----------------------|---------------|-----------------------------------------|------------------------|
| HuCCT1    | CDKN1A (p21)         | Upregulated   | Concentration-<br>dependent<br>increase | qRT-PCR                |
| HuCCT1    | CDK1                 | Downregulated | Concentration-<br>dependent<br>decrease | qRT-PCR                |
| HuCCT1    | CDK2                 | Downregulated | Concentration-<br>dependent<br>decrease | qRT-PCR                |
| HuCCT1    | CCNB1 (Cyclin<br>B1) | Downregulated | Concentration-<br>dependent<br>decrease | qRT-PCR                |
| HuCCT1    | CCNE1 (Cyclin<br>E1) | Upregulated   | Concentration-<br>dependent<br>increase | qRT-PCR                |
| HuCCT1    | SLC5A1<br>(SGLT1)    | Upregulated   | Concentration-<br>dependent<br>increase | qRT-PCR                |
| HuCCT1    | SLC5A2<br>(SGLT2)    | Upregulated   | Concentration-<br>dependent<br>increase | qRT-PCR                |
| HuCCT1    | HDAC6                | Downregulated | Concentration-<br>dependent<br>decrease | qRT-PCR                |
| HuCCT1    | NAMPT                | Upregulated   | Concentration-<br>dependent<br>increase | qRT-PCR                |
| HuCCT1    | SIRT1                | Upregulated   | Concentration-<br>dependent<br>increase | qRT-PCR                |



#### **Lung Cancer Cells**

In lung cancer cell lines, **canagliflozin** has been observed to suppress proliferation by affecting cell cycle progression.

| Cell Line   | Gene /<br>Process | Regulation    | Observation             | Experimental<br>Method |
|-------------|-------------------|---------------|-------------------------|------------------------|
| A549        | S phase entry     | Downregulated | Attenuated              | Cell cycle<br>analysis |
| A549        | p-ERK             | Downregulated | Significantly decreased | Western Blot           |
| A549        | р-МАРК            | Downregulated | Significantly decreased | Western Blot           |
| H1975, H520 | SGLT2             | -             | Detected                | RT-PCR                 |

### **Non-Cancer Cell Lines**

Human Umbilical Vein Endothelial Cells (HUVECs)

In vascular endothelial cells, **canagliflozin** demonstrates anti-inflammatory effects by modulating the expression of cytokines and chemokines.

| Cell Line | Gene  | Regulation                              | Observation                                      | Experimental<br>Method |
|-----------|-------|-----------------------------------------|--------------------------------------------------|------------------------|
| HUVEC     | MCP-1 | Downregulated<br>(IL-1β-<br>stimulated) | Inhibited<br>secretion and<br>mRNA<br>expression | ELISA, qPCR            |
| HUVEC     | IL-6  | Downregulated<br>(IL-1β-<br>stimulated) | Inhibited<br>secretion and<br>mRNA<br>expression | ELISA, qPCR            |



Human Cardiomyocytes (hCM)

**Canagliflozin** exerts cardioprotective effects by suppressing inflammatory and apoptotic pathways in human cardiomyocytes.

| Cell Line | Pathway                  | Regulation | Observation            | Experimental<br>Method |
|-----------|--------------------------|------------|------------------------|------------------------|
| hCM       | Apoptotic pathways       | Suppressed | Transcriptomic effects | -                      |
| hCM       | Inflammatory<br>pathways | Suppressed | Transcriptomic effects | -                      |

Human Kidney 2 (HK2) Cells

In human kidney cells, **canagliflozin** has been shown to reverse molecular processes related to inflammation and fibrosis under high-glucose conditions.[1]

| Cell Line | Condition    | Gene Regulation          | Experimental<br>Method |
|-----------|--------------|--------------------------|------------------------|
| HK2       | High Glucose | Deregulation of 11 genes | Gene expression study  |

## **Experimental Protocols**

This section provides an overview of the key experimental methodologies employed in the cited studies to assess the impact of **canagliflozin** on gene expression.

#### **Cell Culture and Treatment**

Cell Lines: A variety of human cancer cell lines were utilized, including prostate (PC3, 22RV1, DU-145, C4-2B), hepatocellular carcinoma (HepG2, Huh7), cholangiocarcinoma (HuCCT1), and lung (A549, H1975, H520). Non-cancer cell lines included Human Umbilical Vein Endothelial Cells (HUVECs), primary human cardiomyocytes (hCM), and human kidney proximal tubular cells (HK2).



- Culture Conditions: Cells were typically cultured in standard media (e.g., RPMI-1640, DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2. For specific experiments, cells were serumstarved prior to treatment.
- Canagliflozin Treatment: Canagliflozin was dissolved in DMSO to create stock solutions.
   Cells were treated with a range of concentrations, from clinically relevant levels (e.g., 0.5 μM, 10 μM) up to higher doses (e.g., 50 μM), for various durations (e.g., 15 minutes to 48 hours) depending on the experimental endpoint.[2][3] Control cells were treated with equivalent concentrations of DMSO.

### **Gene Expression Analysis**

- RNA Isolation: Total RNA was extracted from cultured cells using commercially available kits, such as the RNeasy Mini Kit (Qiagen), following the manufacturer's instructions. RNA quality and quantity were assessed using spectrophotometry (e.g., NanoDrop) and/or microfluidic analysis (e.g., Agilent Bioanalyzer).
- Quantitative Real-Time PCR (gRT-PCR):
  - Reverse Transcription: First-strand cDNA was synthesized from total RNA using reverse transcriptase enzymes (e.g., M-MLV Reverse Transcriptase) and oligo(dT) or random primers.
  - PCR Amplification: qRT-PCR was performed using a thermal cycler with SYBR Green or TaqMan probe-based chemistry. Gene-specific primers were designed or obtained from validated sources.
  - Data Analysis: The relative expression of target genes was calculated using the  $\Delta\Delta$ Ct method, with a housekeeping gene (e.g., GAPDH, β-actin) used for normalization.[4][5]
- RNA Sequencing (RNA-seq):
  - Library Preparation: RNA-seq libraries were prepared from high-quality total RNA. This
    process typically involves poly(A) selection or ribosomal RNA depletion, RNA
    fragmentation, cDNA synthesis, adapter ligation, and library amplification.



- Sequencing: The prepared libraries were sequenced on a high-throughput sequencing platform (e.g., Illumina).
- Data Analysis: Raw sequencing reads were subjected to quality control, aligned to a
  reference genome, and gene expression levels were quantified (e.g., as FPKM or TPM).
  Differential gene expression analysis was performed to identify genes that were
  significantly up- or downregulated upon canagliflozin treatment.[2][6]

### **Protein Expression Analysis**

- Western Blotting:
  - Protein Extraction: Cells were lysed in RIPA buffer or a similar lysis buffer containing protease and phosphatase inhibitors. Protein concentration was determined using a BCA or Bradford assay.
  - SDS-PAGE and Transfer: Equal amounts of protein were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
  - Immunoblotting: Membranes were blocked and then incubated with primary antibodies specific to the proteins of interest, followed by incubation with horseradish peroxidase (HRP)-conjugated secondary antibodies.
  - Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

# **Signaling Pathways and Experimental Workflows**

The effects of **canagliflozin** on gene expression are mediated through its influence on several key signaling pathways. The following diagrams, generated using Graphviz, illustrate these pathways and a typical experimental workflow for gene expression analysis.





Click to download full resolution via product page

Caption: Canagliflozin signaling pathways affecting gene expression.





Click to download full resolution via product page

Caption: Experimental workflow for gene expression analysis.





Click to download full resolution via product page

Caption: Logical flow of canagliflozin's cellular effects.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Canagliflozin reduces inflammation and fibrosis biomarkers: a potential mechanism of action for beneficial effects of SGLT2 inhibitors in diabetic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The SGLT2 inhibitor canagliflozin suppresses growth and enhances prostate cancer response to radiotherapy PMC [pmc.ncbi.nlm.nih.gov]
- 3. Canagliflozin inhibits interleukin-1β-stimulated cytokine and chemokine secretion in vascular endothelial cells by AMP-activated protein kinase-dependent and -independent mechanisms PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Canagliflozin Ameliorates NLRP3 Inflammasome-Mediated Inflammation Through Inhibiting NF-kB Signaling and Upregulating Bif-1 PMC [pmc.ncbi.nlm.nih.gov]
- 6. GSE239495 Canagliflozin mediates tumor suppression alone and in combination with radiotherapy in non-small cell lung cancer (NSCLC) through inhibition of HIF-1a OmicsDI [omicsdi.org]
- To cite this document: BenchChem. [Canagliflozin's Impact on Gene Expression in Cellular Models: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b606465#canagliflozin-s-effect-on-gene-expression-in-specific-cell-lines]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com